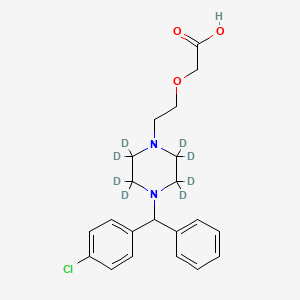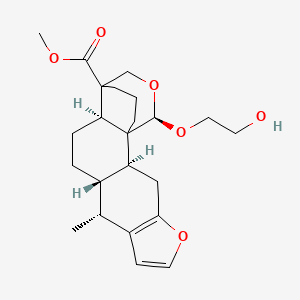
SIK1 activator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salt-inducible kinase 1 activator 1 is a compound known for its ability to enhance the phosphorylation of salt-inducible kinase 1. This compound has shown significant potential in ameliorating hyperglycemia in type 2 diabetic mice and inhibiting hepatic gluconeogenesis . Salt-inducible kinase 1 activator 1 is a promising candidate for research in various fields due to its unique properties and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salt-inducible kinase 1 activator 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions.
Industrial Production Methods
Industrial production of salt-inducible kinase 1 activator 1 follows standardized protocols to ensure high purity and yield. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Salt-inducible kinase 1 activator 1 undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its biological activity and are mediated by specific enzymes and signaling pathways .
Common Reagents and Conditions
The common reagents used in the reactions involving salt-inducible kinase 1 activator 1 include adenosine triphosphate, cyclic adenosine monophosphate, and protein kinases. The reactions typically occur under physiological conditions, such as specific pH and temperature ranges .
Major Products Formed
The major products formed from the reactions involving salt-inducible kinase 1 activator 1 include phosphorylated proteins and other metabolites that play essential roles in cellular signaling and metabolic regulation .
Scientific Research Applications
Salt-inducible kinase 1 activator 1 has a wide range of scientific research applications:
Mechanism of Action
Salt-inducible kinase 1 activator 1 exerts its effects by enhancing the phosphorylation of salt-inducible kinase 1. This activation leads to the inhibition of hepatic gluconeogenesis and the regulation of various metabolic pathways. The molecular targets of salt-inducible kinase 1 activator 1 include protein kinases and transcriptional coactivators, which play crucial roles in cellular signaling and gene expression .
Comparison with Similar Compounds
Salt-inducible kinase 1 activator 1 is unique compared to other similar compounds due to its specific ability to enhance the phosphorylation of salt-inducible kinase 1. Similar compounds include:
Salt-inducible kinase 2 activator: Enhances the phosphorylation of salt-inducible kinase 2 and regulates insulin signaling and gluconeogenesis.
Salt-inducible kinase 3 activator: Involved in the regulation of circadian rhythms, bone formation, and skin pigmentation.
Pan-salt-inducible kinase inhibitors: These inhibitors target multiple salt-inducible kinases and are used in the treatment of inflammatory diseases.
Salt-inducible kinase 1 activator 1 stands out due to its specific effects on salt-inducible kinase 1 and its potential therapeutic applications in metabolic disorders.
Properties
Molecular Formula |
C23H32O6 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl (2S,9R,10S,13R,17S)-17-(2-hydroxyethoxy)-9-methyl-5,16-dioxapentacyclo[12.3.3.01,13.02,10.04,8]icosa-4(8),6-diene-14-carboxylate |
InChI |
InChI=1S/C23H32O6/c1-14-15-4-5-19-22(20(25)26-2)7-3-8-23(19,21(29-13-22)28-11-9-24)17(15)12-18-16(14)6-10-27-18/h6,10,14-15,17,19,21,24H,3-5,7-9,11-13H2,1-2H3/t14-,15+,17+,19+,21-,22?,23?/m1/s1 |
InChI Key |
KPHNZYDMRWKISV-DMZIABCJSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@H]3C4(CCCC3([C@H]2CC5=C1C=CO5)[C@@H](OC4)OCCO)C(=O)OC |
Canonical SMILES |
CC1C2CCC3C4(CCCC3(C2CC5=C1C=CO5)C(OC4)OCCO)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


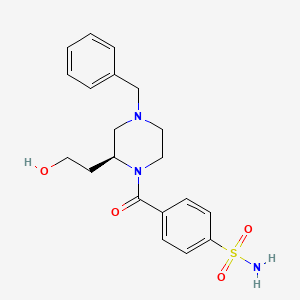
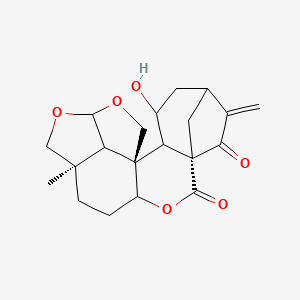
![Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)](/img/structure/B12428296.png)
![[3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12428300.png)

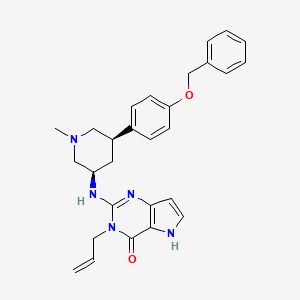
![6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12428314.png)
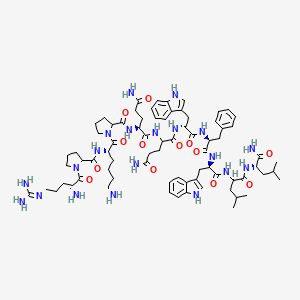
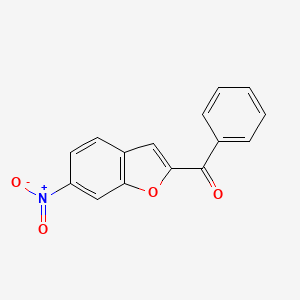
![2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12428324.png)
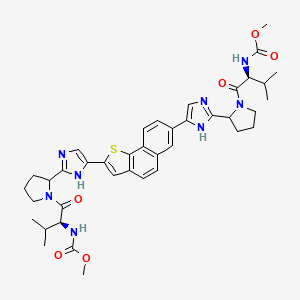

![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
